Structural Uniqueness: 4,8-Dihydroxy-7-methyl-3-carboximidamide Substitution vs. Generic Pyridopyridazine Scaffolds
Compared to the broad class of pyrido[3,4-d]pyridazine derivatives described in the literature, 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide exhibits a distinct substitution pattern. Most publicly disclosed biologically active pyrido[3,4-d]pyridazines feature amine, morpholino, or alkoxy substituents rather than a hydroxy-carboximidamide arrangement . For example, the diuretic pyrido[3,4-d]pyridazines disclosed in US3948908 and US4017490 are predominantly 7,8-disubstituted-1,4-dimorpholino or 7-alkyl-8-alkoxy derivatives lacking the carboximidamide group . The NLRP3 inhibitor patent literature emphasizes pyrido[3,4-d]pyridazin-1-amine derivatives with phenolic substituents, again structurally distinct from the target compound . No direct head-to-head bioactivity data comparing the target compound against specific named analogs were identified in the public domain. The evidence presented here is class-level inference.
| Evidence Dimension | Chemical substitution pattern |
|---|---|
| Target Compound Data | 4,8-dihydroxy-7-methyl-3-carboximidamide-pyrido[3,4-d]pyridazine |
| Comparator Or Baseline | Class: pyrido[3,4-d]pyridazines with amine, morpholino, alkoxy, or unsubstituted cores |
| Quantified Difference | No quantitative comparative data available; structural uniqueness is qualitative. |
| Conditions | Structural comparison based on patent and journal literature (1976–2024) |
Why This Matters
For procurement, structural uniqueness relative to widely studied analogs implies that generic substitution cannot replicate the specific pharmacological profile; sourcing must be compound-specific.
- [1] Omura, K., et al. (1976). Chemical and Pharmaceutical Bulletin, 24(11), 2699–2710. View Source
- [2] US3948908 & US4017490. Pyridopyridazine Derivatives (Diuretic). SumoBrain. View Source
- [3] Zaghouani, M., et al. (2024). US20240360130A1. NLRP3 Inhibitors. View Source
